1,3-Bis(octadecyloxy)propan-2-ol
Description
Contextualizing 1,3-Bis(octadecyloxy)propan-2-ol within Glycerol (B35011) Ether Chemistry
Glycerol ethers are a class of lipids where an alkyl group is attached to the glycerol backbone via an ether linkage, in contrast to the more common ester linkage found in fats and oils. This ether bond is significantly more resistant to chemical and enzymatic hydrolysis, which imparts greater stability to these molecules. This compound is a synthetic diether, and its symmetric C18 chains place it among the long-chain dialkyl glycerol ethers.
The synthesis of such compounds can be approached through various methods, with the Williamson ether synthesis being a prominent route. This method involves the reaction of a diol with an alkyl halide in the presence of a base. For this compound, this could involve the reaction of a protected glycerol derivative with 1-bromooctadecane. Another approach involves the ring-opening of glycidol (B123203) or its derivatives.
Significance of Long-Chain Glycerol Ethers in Advanced Chemical Sciences
The unique molecular structure of long-chain glycerol ethers like this compound underpins their importance in various fields of chemical science. Their amphiphilic nature, combined with the stability of the ether linkages, makes them valuable building blocks for creating complex molecular assemblies.
These molecules can act as bolaamphiphiles, which have hydrophilic head groups at both ends of a long hydrophobic chain. This structure allows them to span membranes or self-assemble into a variety of nanostructures such as vesicles, tubules, and fibers. This self-assembly behavior is of great interest in materials science and for applications in drug delivery, where they can form stable liposomes or nanoparticles. nih.gov The presence of long alkyl chains also influences the liquid crystalline properties of these molecules, leading to the formation of ordered phases with changes in temperature. Furthermore, the hydroxyl group can be functionalized, allowing these molecules to be used as monomers in polymerization reactions to create polymers with tailored hydrophobic properties.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₉H₈₀O₃ | frontiersin.org |
| Molecular Weight | 597.05 g/mol | frontiersin.org |
| Appearance | White to off-white powder | - |
| Boiling Point | 649.5 °C at 760 mmHg | - |
| Density | 0.874 g/cm³ | - |
Properties
IUPAC Name |
1,3-dioctadecoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-37-39(40)38-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBCKLNPFLODGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066415 | |
| Record name | 2-Propanol, 1,3-bis(octadecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18794-74-6 | |
| Record name | 1,3-Bis(octadecyloxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18794-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1,3-bis(octadecyloxy)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018794746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1,3-bis(octadecyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1,3-bis(octadecyloxy)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(octadecyloxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
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Natural Occurrence and Isolation Studies of 1,3 Bis Octadecyloxy Propan 2 Ol
Identification in Biological Extracts and Natural Sources
Neutral ether lipids, particularly diacylglyceryl ethers (DAGEs) and their deacylated counterparts, dialkylglycerol ethers (DAGEs), are known to be abundant in the liver oils of various deep-sea sharks and in a range of marine invertebrates. nih.govnih.govcapes.gov.brresearchgate.net These organisms utilize these low-density lipids for buoyancy control in the deep-sea environment. nih.gov While specific molecular species analysis often reveals a complex mixture of alkyl chain lengths, the presence of C18 chains is a common finding.
Table 1: Potential Natural Sources of 1,3-Dialkylglycerol Ethers
| Organism Type | Specific Examples | Relevant Lipid Fractions | Key Findings |
| Deep-Sea Sharks | Centrophorus sp., Dalatias licha | Liver Oil | High concentrations of diacylglyceryl ethers (DAGEs) and hydrocarbons. nih.govnih.gov The alkyl and acyl chains vary, with C18 chains being common constituents. |
| Marine Sponges | Trikentrion laeve, Myrmekioderma dendyi | Total Lipid Extract | Isolation of alkyldiglycosylglycerols, which contain a dialkylglycerol core. |
| Holothurians (Sea Cucumbers) | Cucumaria frondosa | Viscera | Found to contain significant amounts of diacylglyceryl ethers (DAGE), with varying alkyl chain compositions. researchgate.net |
| Other Marine Invertebrates | Various | Phospholipid and Neutral Lipid Fractions | Presence of 1-O-alkylglycerol ethers has been established in numerous species, indicating the metabolic pathways for ether lipid synthesis are widespread. researchgate.net |
Although direct identification of 1,3-Bis(octadecyloxy)propan-2-ol is not explicitly documented in the reviewed literature, the prevalence of C18 alkyl chains in the DAGE fractions of these marine sources strongly suggests its potential existence as a component of these complex lipid mixtures. Further detailed lipidomic analyses of these sources are required to confirm its presence and relative abundance.
Methodologies for Natural Product Isolation and Characterization
The isolation and characterization of specific dialkylglycerol ethers from natural extracts involve a multi-step process that leverages the physicochemical properties of lipids.
Extraction and Fractionation:
The initial step involves the extraction of total lipids from the biological tissue, typically using solvent systems like chloroform/methanol. musculoskeletalkey.com Following extraction, the complex lipid mixture is fractionated to separate different lipid classes. For neutral lipids like dialkylglycerol ethers, this is commonly achieved through:
Column Chromatography: Using silica (B1680970) gel as the stationary phase, a gradient of solvents with increasing polarity (e.g., hexane, diethyl ether, methanol) is used to elute different lipid classes. Neutral ether lipids will elute with less polar solvents.
Thin-Layer Chromatography (TLC): This technique is widely used for both analytical and preparative separation of lipid classes. nih.gov Different solvent systems can be employed to resolve neutral lipids from polar lipids and other components.
Separation of Isomers:
A significant challenge in the analysis of dialkylglycerols is the separation of positional isomers (e.g., 1,2- vs. 1,3-isomers). High-performance liquid chromatography (HPLC) has proven effective in this regard.
Reversed-Phase HPLC (RP-HPLC): This method can separate diacylglycerol isomers based on their polarity. nih.gov It is plausible that similar conditions could be optimized for the separation of 1,2- and 1,3-dialkylglycerol isomers.
Tandem Column HPLC: A more advanced approach involves using two different columns in series, such as a silica gel column followed by a chiral stationary phase column, to achieve direct separation of regio- and enantiomeric isomers of diacylglycerols without derivatization. nih.gov
Characterization and Structural Elucidation:
Once a purified fraction is obtained, various analytical techniques are employed to confirm the structure of the isolated compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile lipid derivatives. For dialkylglycerols, derivatization is necessary to increase their volatility. The free hydroxyl group is typically derivatized, for example, by silylation to form trimethylsilyl (B98337) (TMS) ethers. The resulting mass spectrum provides information on the molecular weight and fragmentation pattern, which can be used to identify the alkyl chain lengths and the glycerol (B35011) backbone. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of the structure, including the position of the alkyl chains and the hydroxyl group on the glycerol backbone.
The combination of these chromatographic and spectroscopic methods provides a robust framework for the successful isolation and definitive identification of this compound from complex natural lipid extracts.
Advanced Structural Elucidation and Conformational Analysis of 1,3 Bis Octadecyloxy Propan 2 Ol
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to confirming the identity and elucidating the structure of 1,3-Bis(octadecyloxy)propan-2-ol. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for establishing its covalent framework and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the presence of the propan-2-ol backbone and the two long octadecyl ether chains.
In a typical ¹H NMR spectrum, distinct signals would correspond to the protons of the glycerol (B35011) backbone and the long alkyl chains. The methine proton on the central carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet. The adjacent methylene (B1212753) protons (O-CH₂) of the glycerol backbone would also exhibit distinct chemical shifts, likely appearing as multiplets due to coupling with the central methine proton. The protons of the two octadecyl chains would produce characteristic signals: a triplet for the terminal methyl (CH₃) groups, a broad multiplet for the repeating methylene (CH₂) units, and a triplet for the methylene groups directly bonded to the ether oxygens (O-CH₂-).
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum would show signals for the two distinct carbons of the propan-2-ol backbone (the secondary alcohol carbon and the two primary ether-linked carbons). The 18 carbons of the octadecyl chains would also be resolved, with characteristic chemical shifts for the terminal methyl carbon, the bulk methylene carbons, and the carbon atom alpha to the ether oxygen. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on data from analogous structures like 1,3-bis(benzyloxy)-2-propanol (B23627) and standard values for long-chain alkanes.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds and standard chemical shift tables. Actual experimental values may vary.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Terminal CH₃ (octadecyl) | ~0.88 (t) | ~14.1 |
| Bulk CH₂ (octadecyl) | ~1.26 (br s) | ~22.7-31.9 |
| O-CH₂ -CH₂- (octadecyl) | ~3.45 (t) | ~71.7 |
| O-CH₂ (propanol) | ~3.55 (d) | ~70-72 |
| CH-OH (propanol) | ~3.90 (m) | ~68-70 |
| OH | Variable | N/A |
Mass Spectrometry (MS) Applications in Compound Identification
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₃₉H₈₀O₃ and a monoisotopic mass of approximately 596.61 g/mol . guidechem.com High-resolution mass spectrometry would be able to confirm this exact mass, thereby validating the molecular formula.
Alpha-cleavage: The bonds between the ether oxygen and the alkyl chains are susceptible to cleavage. This would result in the loss of one of the C₁₈H₃₇ octadecyl radicals, leading to significant fragment ions.
C-O bond cleavage: Scission of the carbon-oxygen bonds within the glycerol backbone can also occur.
Loss of Water: Dehydration, the loss of an H₂O molecule (18 Da) from the molecular ion, is a common fragmentation pattern for alcohols.
Analysis of the resulting m/z (mass-to-charge ratio) values of these fragments allows for the piecemeal reconstruction of the molecule's structure, confirming the connectivity of the propanol (B110389) core and the two ether-linked octadecyl chains.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: These are predicted fragmentation patterns. Relative intensities may vary based on ionization technique.
| m/z Value (Predicted) | Possible Fragment Identity | Fragmentation Pathway |
| 596.6 | [M]⁺ | Molecular Ion |
| 579.6 | [M-OH]⁺ | Loss of hydroxyl radical |
| 578.6 | [M-H₂O]⁺ | Loss of water |
| 343.3 | [M - C₁₈H₃₇]⁺ | Alpha-cleavage, loss of an octadecyl radical |
| 325.3 | [M - C₁₈H₃₇ - H₂O]⁺ | Loss of octadecyl radical and water |
| 253.3 | [C₁₈H₃₇]⁺ | Octadecyl carbocation |
Crystallographic Studies and Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. However, obtaining a single crystal of sufficient quality for diffraction studies can be challenging for large, flexible molecules like this compound due to the conformational freedom of the long alkyl chains, which can inhibit the formation of a well-ordered crystal lattice.
To date, a crystal structure for this compound has not been reported in crystallographic databases. However, studies on related compounds with a propan-2-ol backbone offer insights into the likely structural features. For instance, the crystal structure of 1,3-bis[(E)-benzylideneamino]propan-2-ol reveals that the central hydroxyl group is a key participant in forming hydrogen-bonded networks that stabilize the crystal packing. acs.org It is highly probable that the hydroxyl group in this compound would similarly engage in O-H···O hydrogen bonding, linking adjacent molecules in the solid state. The long octadecyl chains would likely pack in an ordered, parallel fashion, driven by van der Waals interactions, similar to what is observed in other long-chain lipid structures.
Computational Chemistry and Theoretical Modeling of Molecular Architecture
Given the challenges in experimental structural determination, particularly in the solid state, computational chemistry offers a powerful alternative for exploring the molecular architecture of this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are particularly well-suited for studying large, flexible molecules like this compound. researchgate.net These simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's conformational landscape.
For this compound, MD simulations can be used to:
Explore Conformational Space: The two octadecyl chains have numerous rotatable bonds, leading to a vast number of possible conformations. MD simulations can sample these conformations to identify low-energy, stable structures.
Analyze Intermolecular Interactions: In a simulated bulk environment, MD can model how multiple molecules of this compound interact. This includes the hydrogen bonding between the hydroxyl groups and the van der Waals packing of the alkyl chains.
Study Environmental Effects: Simulations can be performed in various solvents or as part of a lipid bilayer to understand how the environment influences the molecule's conformation and behavior. Studies on related glycerol dialkyl glycerol tetraethers have shown that hydroxyl groups can form hydrogen bonds with neighboring lipids and water, influencing membrane fluidity. researchgate.net
Quantum Chemical Calculations of Molecular Interactions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of a molecule's electronic structure. These methods can be used to investigate specific aspects of the molecular architecture of this compound with high precision.
Applications of quantum chemistry to this molecule include:
Geometry Optimization: Calculating the lowest-energy three-dimensional structure of a single molecule, providing precise bond lengths and angles.
Electronic Property Calculation: Determining the distribution of electron density and calculating the molecular electrostatic potential, which highlights the electron-rich (negative) and electron-poor (positive) regions of the molecule. This is crucial for understanding non-covalent interactions.
Interaction Energy Analysis: Modeling the interaction between two or more molecules to precisely calculate the strength of hydrogen bonds and van der Waals forces. This can quantify the energy of the O-H···O hydrogen bond that would form between the hydroxyl group of one molecule and an ether oxygen of a neighboring molecule.
These computational approaches provide a powerful complement to experimental data, offering a detailed, atomistic view of the structure and interactions of this compound.
Prediction of Conformational Landscapes and Stability
The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds. These include the C-O and C-C bonds of the propan-2-ol backbone and the numerous C-C bonds within the two octadecyl chains. The relative stability of the resulting conformers is determined by a delicate balance of steric hindrance, torsional strain, and potential intramolecular interactions.
The glycerol backbone, the central scaffold of the molecule, can adopt various conformations. Drawing parallels from studies on simpler glycerol derivatives, the relative orientation of the two ether linkages and the central hydroxyl group is crucial. The dihedral angles around the C1-C2 and C2-C3 bonds of the propane (B168953) backbone define its shape. Theoretical models suggest that staggered conformations, which minimize steric clashes between adjacent substituents, are energetically favored over eclipsed conformations.
Furthermore, the long octadecyl chains introduce a significant degree of conformational freedom. Each C-C bond within these chains can exist in either a low-energy anti (trans) or a higher-energy gauche conformation. While the fully extended all-anti conformation represents a potential energy minimum for an isolated alkyl chain, the packing of these chains in the context of the entire molecule and in different environments (e.g., in a lipid bilayer or in solution) can lead to the stabilization of various gauche conformers. These folded conformations are essential for the fluidity and phase behavior of lipid assemblies.
Below is a hypothetical data table summarizing the predicted relative energies and key dihedral angles for some of the plausible low-energy conformers of the this compound backbone. It is important to note that this represents a simplified model, and the actual conformational landscape will be a complex continuum of states.
| Conformer ID | Dihedral Angle τ(O1-C1-C2-C3) (°) | Dihedral Angle τ(C1-C2-C3-O3) (°) | Relative Energy (kJ/mol) | Predicted Population (%) |
| A | ~180 (anti) | ~180 (anti) | 0 (Reference) | High |
| B | ~180 (anti) | ~60 (gauche) | Low | Moderate |
| C | ~60 (gauche) | ~180 (anti) | Low | Moderate |
| D | ~60 (gauche) | ~60 (gauche) | Moderate | Low |
| E | ~60 (gauche) | ~-60 (gauche) | High | Very Low |
This table is a theoretical representation based on the conformational analysis of similar, smaller 1,3-dialkoxypropan-2-ol molecules and general principles of stereochemistry. The exact energy values and populations for this compound would require specific computational studies.
The stability of these conformers is not solely an intrinsic property but is also influenced by the surrounding environment. In a non-polar solvent or in the gas phase, intramolecular van der Waals interactions will play a dominant role. In a polar environment or within a lipid aggregate, intermolecular interactions with neighboring molecules will significantly impact the conformational equilibrium. The long octadecyl chains will tend to align and pack in an ordered fashion to maximize favorable van der Waals contacts, a phenomenon critical for the formation of lipid membranes.
Chemical Transformations and Derivative Synthesis of 1,3 Bis Octadecyloxy Propan 2 Ol
Functionalization of the Hydroxyl Group
The secondary hydroxyl group at the C-2 position of the glycerol (B35011) backbone is a key site for chemical modification, allowing for the introduction of a wide array of functional groups through various reactions.
Esterification: The hydroxyl group can be readily esterified with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. chemguide.co.ukchemguide.co.uklibretexts.org This reaction is fundamental in synthesizing analogs of naturally occurring glycerolipids. For instance, reaction with a fatty acyl chloride in the presence of a base like pyridine (B92270) would yield a 1,3-dialkyl-2-acylglycerol. wikipedia.org
Etherification: Further ether linkages can be introduced at the C-2 position. The Williamson ether synthesis, a classic method for forming ethers, can be employed by first converting the alcohol to its alkoxide using a strong base like sodium hydride, followed by reaction with an alkyl halide. organic-synthesis.combyjus.commasterorganicchemistry.comlibretexts.orglibretexts.org This allows for the synthesis of symmetrical or asymmetrical tri-ether lipids.
Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 1,3-bis(octadecyloxy)propan-2-one. chemguide.co.ukbyjus.comcompoundchem.comlibretexts.org Common oxidizing agents for this transformation include chromic acid (Jones reagent) or milder reagents like pyridinium (B92312) chlorochromate (PCC) to avoid over-oxidation. chemguide.co.uklibretexts.org The resulting ketone provides a reactive handle for further derivatization, such as reductive amination to introduce nitrogen-containing moieties.
| Reaction Type | Reagents | Product Class |
| Esterification | Acyl chloride, Pyridine | 1,3-Dialkyl-2-acylglycerol |
| Etherification | 1. Sodium hydride; 2. Alkyl halide | 1,2,3-Trialkylglycerol |
| Oxidation | Chromic acid (Jones reagent) | 1,3-Bis(octadecyloxy)propan-2-one |
Modifications and Derivatization of Alkyl Chains
The two C18 alkyl chains of 1,3-Bis(octadecyloxy)propan-2-ol offer another avenue for structural modification, although their chemical inertness presents a greater challenge compared to the hydroxyl group.
Halogenation: Direct halogenation of the alkyl chains can be achieved under specific conditions. For example, reaction with chlorine in the presence of UV light can lead to the substitution of hydrogen atoms with chlorine, though this process can be difficult to control and may result in a mixture of products. frontiersin.org More specific halogenation can be achieved if the starting alkyl chains contain double bonds, which is not the case for the saturated octadecyl chains.
Introduction of Functional Groups: Introducing functional groups onto the saturated alkyl chains typically requires more advanced synthetic strategies. One approach involves using a starting material with pre-functionalized alkyl chains before the ether synthesis. Alternatively, radical-based reactions can be employed to introduce functionalities, but these often lack high selectivity. Research into the modification of long-chain ether lipids has shown the introduction of carbonyl groups or branching in the alkyl chain can impact their biological activity. organic-synthesis.com
Synthesis of Glycolipid and Glycerophospholipid Analogs
This compound serves as a valuable scaffold for the synthesis of complex lipid analogs, including glycolipids and glycerophospholipids, which are crucial components of cell membranes.
Glycolipid Analogs: Glycosylation of the C-2 hydroxyl group leads to the formation of glycolipid analogs. This can be achieved by reacting the alcohol with an activated sugar derivative, such as a glycosyl halide or a glycosyl trifluoroacetimidate, in the presence of a suitable promoter. The synthesis of mannosylated neoglycolipids has been reported using similar di-alkoxy precursors, highlighting the potential for creating targeted drug delivery systems. mdpi.comnih.gov
Glycerophospholipid Analogs: The synthesis of glycerophospholipid analogs involves the introduction of a phosphate-based headgroup at the C-2 position. This is typically a multi-step process. First, the hydroxyl group is phosphitylated, for example, using a phosphoramidite (B1245037) reagent, followed by oxidation to the phosphate. Subsequent coupling with a headgroup alcohol, such as choline (B1196258) or ethanolamine, yields the desired glycerophospholipid analog. nih.gov This approach allows for the creation of synthetic phospholipids (B1166683) with defined ether-linked chains, which are useful for studying membrane properties and the roles of ether lipids in biology. The synthesis of archaea-inspired tetraether lipids, which are known for their high stability, has been achieved using related dialkoxy building blocks. frontiersin.orgmorressier.comchemrxiv.orgnih.govescholarship.org
| Analog Type | Key Synthetic Step | Example Application |
| Glycolipid | Glycosylation of the C-2 hydroxyl group | Targeted drug delivery, study of carbohydrate-protein interactions |
| Glycerophospholipid | Phosphitylation and coupling with a headgroup | Model membranes, investigation of ether lipid function |
Preparation of Amphiphilic and Surfactant Derivatives
The amphiphilic nature of this compound, with its hydrophobic alkyl tails and hydrophilic head, makes it an excellent starting material for the synthesis of various surfactant and amphiphilic derivatives.
Cationic Lipids: The hydroxyl group can be derivatized to introduce a cationic headgroup, leading to the formation of cationic lipids. These are widely used in gene delivery applications (lipofection) as they can form complexes with negatively charged nucleic acids. A common strategy involves reacting the alcohol with a reagent containing a quaternary ammonium (B1175870) salt or an amine that can be subsequently quaternized.
PEGylated Derivatives: Poly(ethylene glycol) (PEG) chains can be attached to the C-2 hydroxyl group to create PEGylated lipids. mdpi.comnih.govresearchgate.net PEGylation is a common strategy to improve the pharmacokinetic properties of liposomes and other drug delivery systems, for example, by increasing their circulation time in the bloodstream. The synthesis typically involves reacting the alcohol with an activated PEG derivative. nih.gov
Generation of Specific Research Probes and Labels
To study the behavior and localization of lipids within biological systems, this compound can be modified to include various reporter groups, such as fluorescent labels, spin labels, or radioisotopes.
Fluorescent Probes: A fluorescent dye can be attached to the molecule, often at the C-2 position or at the terminus of one of the alkyl chains. For example, a fluorescent group like nitrobenzoxadiazole (NBD) can be introduced by reacting the alcohol with an NBD-containing reagent. researchgate.netnih.govatdbio.comrsc.orgnih.gov These fluorescently labeled lipids are invaluable tools for microscopy and fluorescence-based assays to visualize lipid trafficking and membrane dynamics.
Spin Labels: For electron paramagnetic resonance (EPR) spectroscopy studies, a stable radical, or spin label, can be incorporated into the molecule. This is typically a nitroxide-containing moiety. Spin-labeled lipids provide information about the mobility and environment of the lipid within a membrane.
Radiolabeled Probes: For metabolic studies and quantitative biodistribution analysis, the molecule can be labeled with a radioisotope. Common isotopes used for labeling lipids are Carbon-14 (¹⁴C) and Tritium (³H). nih.govresearchgate.netopenmedscience.compharmaron.commoravek.com The label can be introduced at various positions, for instance, by using a radiolabeled precursor during the synthesis. ¹⁴C labeling is often preferred for its stability, while ³H offers higher specific activity. nih.govresearchgate.netopenmedscience.com The synthesis of a ¹³C-labeled alpha-mannosyl glycolipid analog from [¹³C]glucose has been described, demonstrating the feasibility of stable isotope labeling for NMR studies. nih.gov
| Probe Type | Reporter Group | Application |
| Fluorescent Probe | Nitrobenzoxadiazole (NBD) | Fluorescence microscopy, lipid trafficking studies |
| Spin Label | Nitroxide radical | Electron Paramagnetic Resonance (EPR) spectroscopy, membrane fluidity studies |
| Radiolabeled Probe | ¹⁴C, ³H | Metabolic studies, quantitative biodistribution analysis |
Self Assembly, Supramolecular Architectures, and Interfacial Phenomena
Formation of Monolayers and Multilayers at Interfaces
At the air-water interface, 1,3-Bis(octadecyloxy)propan-2-ol demonstrates the classic behavior of an insoluble amphiphile, forming a stable monomolecular layer. The hydrophilic glycerol (B35011) headgroup anchors the molecule to the aqueous subphase, while the two hydrophobic octadecyloxy chains extend into the air. This arrangement minimizes the unfavorable interactions between the hydrophobic tails and water.
The controlled transfer of these monolayers onto solid substrates allows for the fabrication of Langmuir-Blodgett (LB) films, which are highly ordered multilayer structures. nih.govmdpi.com This technique offers precise control over the thickness and molecular organization of the film, making it a valuable tool in the construction of functional surfaces and devices.
Micellization and Vesicle Formation in Aqueous Systems
In aqueous solutions, when the concentration of this compound exceeds a certain threshold, known as the critical micelle concentration (CMC), the molecules spontaneously aggregate to form supramolecular structures such as micelles and vesicles. This process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic alkyl chains and water molecules.
While specific CMC values for this compound are not extensively documented, studies on similar long-chain non-ionic surfactants, particularly those with glycerol headgroups, indicate that the CMC is typically very low due to the large hydrophobic portion of the molecule. nih.gov The introduction of co-solvents like glycerol can influence the CMC, often increasing it by reducing the cohesive forces in the solvent mixture. nih.gov
Due to the presence of two hydrophobic tails, this compound is more likely to form bilayer structures, leading to the formation of vesicles or liposomes, rather than spherical micelles. nih.gov Vesicles are closed, spherical structures composed of a lipid bilayer that encloses an aqueous core. This structure is thermodynamically favorable for double-chain amphiphiles as it allows for efficient packing of the hydrophobic tails within the bilayer, while the hydrophilic headgroups are exposed to the aqueous environment on both the inner and outer surfaces of the vesicle. Studies on non-ionic dialkylglycerol poly(oxyethylene) ether surfactants have shown their ability to form vesicles, particularly when co-formulated with other lipids like cholesterol. nih.gov
Interfacial Molecular Interactions and Their Driving Forces
The self-assembly of this compound into organized structures is governed by a delicate balance of non-covalent interactions. These interactions determine the stability, morphology, and properties of the resulting supramolecular architectures.
Role of Hydrogen Bonding Networks
The hydroxyl group on the glycerol backbone of this compound plays a crucial role in forming hydrogen bonding networks. At the air-water interface, this hydroxyl group can form hydrogen bonds with water molecules in the subphase, anchoring the monolayer. researchgate.netnih.gov Within the aggregated structures in aqueous solution, intermolecular hydrogen bonds can form between the glycerol headgroups of adjacent molecules. These hydrogen bonds contribute to the stability and cohesion of the self-assembled structures, such as vesicles. The ability of glycerol and its derivatives to form extensive hydrogen-bonding networks is well-documented and is a key factor in their physical properties and interactions with water. nih.govrsc.orgnist.gov
Contributions of Hydrophobic and Van der Waals Interactions
The primary driving force for the self-assembly of this compound in aqueous environments is the hydrophobic effect. The two long octadecyl chains are strongly hydrophobic and their sequestration away from water into the interior of micelles or the core of a bilayer is entropically favorable.
Once the hydrophobic chains are in close proximity within the aggregated structure, van der Waals interactions become significant. rsc.orgnih.gov These are weak, short-range attractive forces that arise from temporary fluctuations in electron density. The long, saturated octadecyl chains allow for extensive van der Waals contacts, which collectively contribute significantly to the stability of the self-assembled structures. researchgate.net The strength of these interactions is dependent on the length and packing of the alkyl chains.
Influence on Nanoarchitectonics and Nanomaterial Stabilization
The principles of self-assembly exhibited by molecules like this compound are central to the field of nanoarchitectonics, which aims to create functional materials and devices through the controlled arrangement of nanoscale components. nih.gov The ability of this compound to form stable monolayers and vesicles makes it a promising building block for creating organized nanoscale systems.
The amphiphilic nature of this compound also suggests its potential as a stabilizing agent for nanoparticles. The hydrophobic alkyl chains can adsorb onto the surface of a nanoparticle, while the hydrophilic glycerol headgroup extends into the aqueous medium, providing a steric barrier that prevents aggregation and enhances the stability of the nanoparticle dispersion. The use of self-assembled lipid structures to encapsulate or stabilize nanoparticles is a growing area of research. rsc.orgnih.gov
Biophysical Research and Interactions with Model Biological Systems
Membrane Interactions and Permeability Studies using Model Lipid Systems
The incorporation of 1,3-Bis(octadecyloxy)propan-2-ol into model lipid systems, such as liposomes, significantly influences the physical properties of the membrane. The ether linkages in this compound are chemically more stable than the ester linkages found in most naturally occurring phospholipids (B1166683), offering resistance to chemical degradation over a wider pH range and to enzymatic cleavage by phospholipases. This stability makes it an excellent candidate for constructing robust model membranes for various biophysical studies.
Research on analogous diether lipids has shown that their presence within a phospholipid bilayer can alter membrane fluidity and packing. For instance, studies on archaeal diether lipids, which share the ether linkage feature, have demonstrated that these lipids can make hybrid membranes more fluid at temperatures below the phase transition of the primary phospholipid and more ordered at higher temperatures. While specific permeability data for this compound is not extensively documented in publicly available literature, the general understanding of diether lipids suggests that their incorporation can lead to a decrease in membrane permeability to small ions and molecules. This is attributed to the tighter packing of the acyl chains in the absence of bulky carbonyl groups present in ester-linked lipids, which reduces the free volume within the bilayer. The stability of liposomes containing diether lipids is also noteworthy; for example, mixed liposomes composed of diether lipids and dipalmitoyl-L-α-phosphatidylcholine (DPPC) have been shown to be stable against fusion and aggregation for extended periods. nih.gov
Lipid-Protein Interaction Research in Model Biomembranes
The study of lipid-protein interactions is crucial for understanding a vast array of cellular processes. Model biomembranes containing this compound provide a controlled environment to investigate how the lipid environment influences membrane protein structure and function. The chemical stability of ether lipids is again an advantage in these studies, particularly for experiments conducted over long durations or at elevated temperatures.
Membrane proteins are surrounded by a shell of lipid molecules, termed annular lipids, which directly interact with the protein's transmembrane surface. The properties of these annular lipids can significantly impact the protein's conformational state and activity. While direct studies on this compound are limited, research on lipid-protein interactions in general has established that the hydrophobic thickness of the bilayer and the chemical nature of the lipid headgroups and acyl chains are critical factors. The two C18 (octadecyl) chains of this compound would create a hydrophobic thickness that can be matched or mismatched with the hydrophobic domain of a given membrane protein, thereby influencing its stability and function.
Techniques such as differential scanning calorimetry (DSC) are powerful tools for studying lipid-protein interactions. DSC can detect changes in the phase transition behavior of lipid bilayers upon the incorporation of a protein, providing insights into the extent of the interaction and the stoichiometry of lipid binding to the protein.
Role in Artificial Lipid Bilayers and Liposome Dynamics
This compound and other synthetic diether lipids are instrumental in the formation and study of artificial lipid bilayers and liposomes. Their ability to form stable, well-defined vesicles makes them suitable for a variety of applications, from basic research on membrane properties to their use as delivery vehicles.
The table below summarizes the key biophysical techniques used to study the properties of diether lipid-containing model membranes and the typical information obtained.
| Biophysical Technique | Information Obtained | Relevance to this compound |
| Differential Scanning Calorimetry (DSC) | Phase transition temperatures (Tm), enthalpy of transition (ΔH) | Characterizes the effect of the diether lipid on the overall phase behavior and stability of the bilayer. Can be used to study lipid-protein interactions. |
| Fluorescence Spectroscopy | Membrane fluidity, lipid packing, domain formation | Probes the local environment within the bilayer to understand how the diether lipid alters membrane dynamics. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Membrane fluidity, order parameter of lipid chains | Provides detailed information on the mobility and orientation of lipid chains in the presence of the diether lipid. |
| Dynamic Light Scattering (DLS) | Liposome size distribution and stability | Assesses the ability of the diether lipid to form stable vesicles of a defined size. |
| Transmission Electron Microscopy (TEM) | Liposome morphology and lamellarity | Visualizes the structure of liposomes to confirm the formation of unilamellar or multilamellar vesicles. |
Contributions to Advanced Materials Science and Engineering
Role in Self-Assembled Soft Materials
The molecular architecture of 1,3-Bis(octadecyloxy)propan-2-ol, which consists of a polar head group and two nonpolar hydrocarbon chains, is characteristic of a Gemini surfactant. This structure is a key determinant of its behavior in solution, where it spontaneously self-assembles into ordered soft materials. This process is driven by the hydrophobic effect, which minimizes the contact between the long octadecyl chains and water, and hydrophilic interactions, where the hydroxyl group of the propanol (B110389) backbone interacts favorably with aqueous environments.
Depending on factors such as concentration and temperature, this compound can form a variety of aggregate structures, including micelles, vesicles, and lamellar phases. These self-assembled systems are the foundation of many soft materials, which are characterized by their easily deformable nature. For instance, vesicles formed from this compound can serve as models for biological membranes or as nanocarriers for active substances. The presence of two alkyl chains generally leads to a lower critical micelle concentration (CMC) compared to single-chain analogues, making the resulting assemblies more stable and robust. The study of similar glycerol (B35011) monoacyl derivatives has shown that increasing hydrocarbon chain length is a major factor in improving membrane stability. nih.gov
The hydroxyl group in the 2-position of the propane (B168953) backbone can engage in hydrogen bonding, which adds another layer of control over the self-assembly process. This can lead to the formation of more complex and ordered structures, such as fibrous gels, as observed in other non-aqueous hydrogen-bonding solvents like glycerol. bris.ac.uk The ability to form these diverse and tunable soft materials makes this compound a compound of interest for applications in drug delivery, cosmetics, and materials science.
Integration into Functional Supramolecular Architectures
Supramolecular chemistry focuses on the design of complex, functional chemical systems held together by non-covalent interactions. The structure of this compound makes it an excellent candidate for integration into such architectures. The central hydroxyl group can act as a hydrogen bond donor and acceptor, enabling it to connect with other molecules to form larger, well-defined assemblies.
This compound can be viewed as a synthetic lipid analogue, and as such, it can be incorporated into artificial membranes to modify their physical properties, such as fluidity and permeability. The two long octadecyl chains provide strong van der Waals interactions, which contribute to the stability of bilayer structures. In mixed systems, it can interact with other lipids or amphiphiles to create domains with specific functionalities.
Furthermore, the propanol backbone can serve as a scaffold for the attachment of other functional groups, allowing for the creation of more complex, multi-component supramolecular systems. For example, by functionalizing the hydroxyl group, it is possible to introduce photoresponsive, redox-active, or catalytic moieties. This bottom-up approach to constructing functional materials allows for a high degree of control over their structure and properties, with potential applications in sensing, catalysis, and molecular electronics. The use of similar 1,3-diol linkers has been explored in the synthesis of linear oligomers for the construction of complex molecular duplexes. nih.gov
Green Nanotechnology and Sustainable Material Design Principles
In recent years, there has been a significant push towards the development of green and sustainable technologies. Glycerol, the parent molecule of the propanol backbone in this compound, is a prime example of a renewable and biodegradable feedstock. mdpi.com It is a major byproduct of the biodiesel industry, making it an abundant and low-cost raw material. mdpi.comresearchgate.net
The synthesis of functional materials from glycerol-derived building blocks like this compound is a key aspect of green nanotechnology. By utilizing a bio-based platform chemical, the reliance on petrochemical resources is reduced, and the resulting materials are often more biodegradable and environmentally benign. The use of glycerol as a green solvent and reducing agent in the synthesis of nanoparticles further underscores its importance in sustainable chemistry. mdpi.commdpi.com
The principles of sustainable material design are embodied in the structure of this compound. The long alkyl chains can be sourced from fatty acids of natural origin, further enhancing its green credentials. The design of self-assembling systems from such molecules represents an energy-efficient, bottom-up approach to nanofabrication, which is a core tenet of green nanotechnology. The development of continuous-flow processes for the conversion of glycerol into value-added derivatives is also contributing to the sustainability of these materials. rsc.org
Development of Novel Research Tools and Material Components
The well-defined chemical structure and self-assembling properties of this compound make it a valuable tool for fundamental research in materials science. It can serve as a model compound for studying the principles of molecular self-assembly, including the influence of molecular geometry and intermolecular forces on the structure of the resulting aggregates.
As a material component, this compound offers a versatile platform for the creation of novel functional materials. Its ability to form stable vesicles makes it a candidate for the development of advanced drug delivery systems, where the encapsulated cargo can be protected and released in a controlled manner. Amphiphilic polymers synthesized from glycerol-derived monomers have been shown to self-assemble into nanosized particles that can act as colloidal carriers. researchgate.net
Furthermore, the modification of the hydroxyl head group can lead to the creation of a wide range of functional materials. For example, polymerization of this group could lead to the formation of novel amphiphilic polymers with unique solution and bulk properties. The integration of this compound into polymer matrices or its deposition on surfaces can be used to create coatings with specific wetting or anti-fouling properties. The study of glycerol ethers as potential low-melting technical fluids also opens up new avenues for their application. mdpi.com
Emerging Research Frontiers and Future Perspectives
Integration with Advanced In Situ Spectroscopic Techniques
The study of 1,3-Bis(octadecyloxy)propan-2-ol is set to be transformed by the integration of advanced in situ spectroscopic techniques that allow for the real-time observation of its dynamic behavior within complex systems. Unlike traditional analytical methods that analyze samples in a static state, in situ approaches provide a window into molecular interactions and structural transitions as they occur.
Vibrational Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive tools for the in situ analysis of lipid systems. nih.govresearchgate.net FTIR spectroscopy can monitor changes in the molecular vibrations of this compound, offering insights into lipid phase behavior, hydration, and intermolecular interactions in real-time. researchgate.net Similarly, Raman spectroscopy, which is highly sensitive to non-polar molecular groups, is ideal for studying the hydrocarbon chains of lipids and can be used to probe the structure and dynamics of self-assembled structures without the need for labels. pnas.orgrsc.org Coherent Anti-Stokes Raman Scattering (CARS) microscopy, a nonlinear optical technique, further enhances this capability by enabling three-dimensional vibrational imaging of lipid distribution and organization in real time.
Neutron Scattering: Small-Angle Neutron Scattering (SANS) is a particularly powerful technique for studying the structure and dynamics of lipid assemblies on length scales from nanometers to hundreds of nanometers. aip.orgdntb.gov.ua Because neutrons interact differently with hydrogen and its isotope deuterium, contrast variation methods can be used to selectively highlight different components within a complex assembly, such as the this compound molecules, the aqueous solvent, or incorporated bioactive molecules. aip.org Neutron Spin Echo (NSE) spectroscopy can further probe the collective dynamics and fluctuations of membranes containing this glycerol (B35011) ether, providing data on properties like membrane bending rigidity, which is crucial for understanding the stability and function of lipid-based delivery vehicles. aip.org
The table below summarizes key in situ spectroscopic techniques and their potential applications in studying this compound.
| Spectroscopic Technique | Information Obtained | Potential Application for this compound |
| FTIR Spectroscopy | Molecular vibrations, functional groups, phase transitions, hydration. | Real-time monitoring of self-assembly, interaction with guest molecules, and response to temperature changes. |
| Raman Spectroscopy | Molecular structure, conformational order, lipid packing, unsaturation. | In situ characterization of crystalline and liquid-crystalline phases, and label-free imaging of its distribution in heterogeneous systems. pnas.orgnih.gov |
| Neutron Scattering (SANS/NSE) | Size, shape, and structure of assemblies; membrane thickness and dynamics. aip.org | Characterizing the morphology of nanoparticles or liposomes and quantifying membrane flexibility and stability. aip.org |
| Fluorescence Spectroscopy | Membrane fluidity, polarity, and domain formation. | Assessing the impact of this compound on the microenvironment of lipid bilayers. nih.gov |
Exploration of Novel Biocatalytic Pathways for Structural Diversity
While chemical synthesis provides a reliable route to this compound, the exploration of biocatalytic pathways is an exciting frontier for creating structural diversity in glycerol ether compounds. Enzymes offer unparalleled selectivity and operate under mild conditions, making them ideal tools for green chemistry approaches. pnas.org
The biosynthesis of natural ether lipids in organisms like archaea provides a blueprint for enzymatic synthesis. nih.govwikipedia.org Enzymes such as lipases and ether synthases are being investigated for their potential to construct ether bonds with high regioselectivity. pnas.org For instance, research into promiscuous archaeal prenyltransferases has demonstrated the ability to synthesize various prenyl glycerol ethers, showcasing the potential of these enzymes in biocatalytic alkylation. pnas.org
Lipases, which are commonly used for esterification, can also be employed in solvent-free systems to produce glycerol derivatives. aip.org By optimizing reaction conditions such as temperature, reactant ratios, and enzyme loading, it is possible to synthesize a variety of polyglycerol fatty acid esters. aip.org This approach could be adapted to create novel analogs of this compound with different alkyl chain lengths or functionalities, leading to a library of compounds with diverse physicochemical properties.
The key advantages of pursuing biocatalytic routes include:
High Selectivity: Enzymes can distinguish between different hydroxyl groups on the glycerol backbone, leading to precise control over the final product structure.
Mild Reaction Conditions: Biocatalysis avoids the high temperatures and harsh chemicals often used in traditional organic synthesis, reducing energy consumption and waste.
Structural Diversity: By using different enzymes and substrates (e.g., fatty alcohols of varying lengths), a wide range of novel glycerol ether lipids can be generated for screening in various applications.
Rational Design of Next-Generation Glycerol Ether Compounds with Tailored Properties
The future of glycerol ether research lies in the ability to move beyond serendipitous discovery and towards the rational design of molecules with specific, predetermined properties. By understanding the fundamental relationship between the molecular structure of compounds like this compound and their macroscopic behavior, scientists can engineer next-generation materials for targeted applications.
A key aspect of this approach is establishing a comprehensive understanding of how modifications to the molecular architecture—such as altering the length or branching of the octadecyl chains, or introducing functional groups onto the glycerol backbone—affect properties like phase behavior, self-assembly, and interaction with other molecules. dntb.gov.ua For example, studies on related lipid systems have shown that it is possible to predict the temperature-composition phase diagram based on an analysis of existing data for homologous compounds. dntb.gov.ua This predictive capability is the cornerstone of rational design.
Applications for rationally designed glycerol ethers are diverse. For instance, by fine-tuning the molecular structure, it may be possible to create compounds that self-assemble into specific nanostructures (e.g., micelles, hexagonal phases, or cubosomes) that are optimal for encapsulating different types of drugs. nih.gov Other research has focused on synthesizing various glycerol ethers to create low-melting technical fluids with favorable environmental properties and lower viscosities compared to traditional glycols, demonstrating how molecular design can be tailored for industrial applications. researchgate.netsciforum.netnih.gov
Advanced Computational-Experimental Integration for Predictive Modeling
The rational design of novel glycerol ether compounds is greatly enhanced by the integration of advanced computational modeling with experimental validation. Predictive modeling allows for the in silico screening of virtual compounds, saving significant time and resources compared to synthesizing and testing each candidate molecule in the lab.
Molecular dynamics (MD) simulations can provide atomistic-level insights into the behavior of this compound. These simulations can predict how the molecule will pack in a crystal lattice, how it will orient itself at an oil-water interface, and how it will interact with other lipids in a mixed membrane. This information is invaluable for understanding the driving forces behind self-assembly and for predicting the stability and morphology of the resulting nanostructures.
Furthermore, computational approaches are being used to understand and predict the outcomes of enzymatic reactions. By modeling the enzyme's active site and the substrate, researchers can propose reaction mechanisms and predict substrate specificity, aiding in the selection of the best biocatalysts for synthesizing novel glycerol ethers. pnas.org Regression models are also being developed to predict key physicochemical properties of alkyl ethers based on their structure, which can accelerate the design process. researchgate.net This synergy between computational prediction and experimental verification is a powerful paradigm for accelerating materials discovery.
Methodological Advancements in Characterization of Complex Assemblies
As new glycerol ether compounds are designed and synthesized, advanced analytical methods are required to characterize the complex assemblies they form. The performance of a lipid-based material, whether in a cosmetic formulation or a drug delivery system, is critically dependent on the size, charge, morphology, and stability of the particles it forms. researchgate.netresearchgate.net
Recent years have seen significant breakthroughs in the characterization of lipid nanoparticles. nih.gov Techniques such as multi-detector asymmetrical flow field-flow fractionation (MD-AF4) allow for the high-resolution separation of nanoparticles by size, enabling the simultaneous online characterization of particle size, morphology, and encapsulation efficiency within a single injection. aip.org This provides a much more detailed picture of sample heterogeneity than traditional batch methods like dynamic light scattering (DLS). aip.org
Advanced mass spectrometry techniques are also providing unprecedented detail about the structure of ether lipids. ornl.gov Methods like electron activated dissociation (EAD) can precisely identify the location of double bonds and other structural features within the lipid chains. ornl.gov For complex biological extracts containing ether lipids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven to be a powerful tool for separating and identifying a vast array of novel structures. whiterose.ac.uk
The table below highlights some of the advanced characterization methods applicable to assemblies of this compound.
| Characterization Method | Key Parameters Measured | Relevance to this compound Assemblies |
| Multi-Detector Asymmetrical Flow Field-Flow Fractionation (MD-AF4) | Particle size distribution, morphology, concentration, encapsulation efficiency. aip.org | Provides comprehensive characterization of nanoparticle formulations for quality control and stability assessment. |
| Nanoparticle Tracking Analysis (NTA) | Particle size and concentration. nih.gov | Offers high-resolution sizing and visual confirmation of particle populations. |
| Advanced Mass Spectrometry (e.g., EAD, LC-MS/MS) | Detailed molecular structure, including chain length and modifications. ornl.govwhiterose.ac.uk | Crucial for confirming the structure of novel, rationally designed or biocatalytically synthesized analogs. |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | High-resolution imaging of particle morphology and internal structure. | Visualizes the shape and lamellarity of self-assembled structures like liposomes and cubosomes. |
Q & A
Q. What are the standard synthetic routes for preparing 1,3-Bis(octadecyloxy)propan-2-ol, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves etherification of propan-2-ol with octadecyl halides or alcohols under alkaline conditions. For example, nucleophilic substitution reactions using 1,3-dichloropropan-2-ol and octadecyl thiols/sulfonates in the presence of a base (e.g., NaOH) can yield the target compound. Optimization includes controlling stoichiometry (1:2 molar ratio of propan-2-ol to octadecyl reagent), reaction temperature (60–80°C), and solvent polarity (e.g., DMF or toluene) to enhance regioselectivity. Post-synthesis purification via column chromatography or recrystallization improves purity .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
- NMR Spectroscopy : H NMR shows peaks for the central propanol backbone (δ 3.5–4.0 ppm for -OCH- and δ 1.2 ppm for -CH- in octadecyl chains). C NMR confirms ether linkages (δ 70–75 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 586.6 (CHO) and fragments corresponding to octadecyl chain losses.
- Chromatography : HPLC with evaporative light scattering detection (ELSD) quantifies purity (>95%) and detects residual solvents .
Q. What physicochemical properties make this compound suitable for lipid membrane studies?
The compound’s amphiphilic structure—long hydrophobic octadecyl chains and a hydrophilic propanol core—enables self-assembly into micelles or bilayers. Its high logP (~12) ensures strong lipid membrane integration, while the ether linkages enhance chemical stability compared to ester-based surfactants. Differential scanning calorimetry (DSC) can reveal phase transition temperatures critical for membrane fluidity studies .
Advanced Research Questions
Q. How can researchers design experiments to investigate the role of this compound in enhancing drug delivery systems?
Advanced methodologies include:
- Liposome Formulation : Incorporate the compound into phospholipid bilayers (e.g., DOPC) at 5–20 mol% to study encapsulation efficiency of hydrophobic drugs (e.g., doxorubicin) using dynamic light scattering (DLS) and fluorescence assays.
- Cellular Uptake Studies : Use confocal microscopy with fluorescently tagged liposomes to track intracellular delivery in cancer cell lines (e.g., HeLa). Compare permeability with control surfactants like Tween-80 .
Q. What experimental challenges arise when analyzing the compound’s interactions with transmembrane proteins, and how can they be mitigated?
Challenges include protein denaturation due to surfactant effects and signal interference in spectroscopic assays. Strategies:
- Surface Plasmon Resonance (SPR) : Immobilize proteins on sensor chips and use low surfactant concentrations (0.01–0.1% w/v) to minimize disruption.
- Circular Dichroism (CD) : Monitor secondary structure changes in proteins (e.g., β-barrel transporters) upon compound addition. Use buffer systems with stabilizing agents (e.g., glycerol) .
Q. How do structural variations (e.g., alkyl chain length or stereochemistry) impact the compound’s bioactivity, and what computational tools validate these effects?
- Chain Length : Shorter chains (C12 vs. C18) reduce membrane integration efficiency, as shown by Langmuir trough measurements of surface pressure-area isotherms.
- Stereochemistry : Molecular dynamics (MD) simulations (e.g., GROMACS) predict that R-configuration enhances hydrogen bonding with phospholipid headgroups, improving bilayer stability. Validate via fluorescence anisotropy assays .
Q. What contradictions exist in reported data on the compound’s antimicrobial efficacy, and how can they be resolved?
Discrepancies in MIC (minimum inhibitory concentration) values against S. aureus (reported 8–32 µg/mL) may stem from variations in bacterial strain susceptibility or compound purity. Resolution strategies:
- Standardized Protocols : Use CLSI guidelines for broth microdilution assays.
- Impurity Profiling : Employ LC-MS to quantify residual alkyl halides or unreacted propanol, which may antagonize activity .
Methodological Considerations
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF).
- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration, adhering to EPA guidelines .
Q. How can researchers address solubility limitations in aqueous assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
